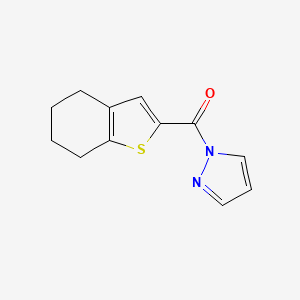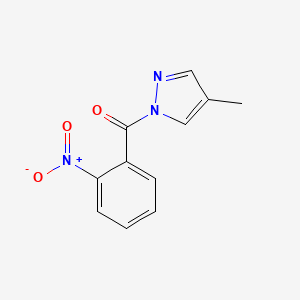
N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
描述
N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzylphenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-benzylphenylamine with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
化学反应分析
Types of Reactions
N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazole ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of halogenated benzylphenyl derivatives.
科学研究应用
N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(2-benzylphenyl)ureas: These compounds also contain a benzylphenyl group and exhibit similar chemical properties but differ in their functional groups and biological activities.
Oxazole derivatives: Other oxazole derivatives may have different substituents on the oxazole ring, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-11-17(20-22-13)18(21)19-16-10-6-5-9-15(16)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDVOAMVMMCGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163022 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(phenylmethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
145440-87-5 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(phenylmethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(phenylmethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B3596908.png)



![N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-2-methylfuran-3-carboxamide](/img/structure/B3596937.png)
![N-[2-(METHYLSULFANYL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3596940.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide](/img/structure/B3596947.png)

![[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3596960.png)
![N-[(2-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B3596966.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3596969.png)
![(5-CHLORO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3596987.png)
![6-nitro-2-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3597003.png)
![diethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3597006.png)
